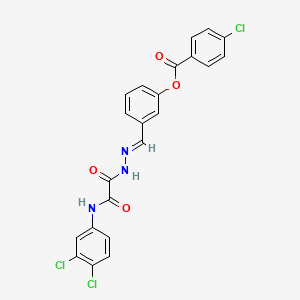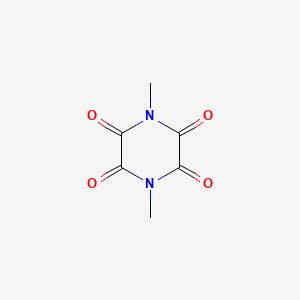
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸は、ピリジンカルボン酸のクラスに属する有機化合物です。これは、ピリジン環にクロロフェニル基とトリル基が結合していることを特徴としています。
製造方法
合成経路と反応条件
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸の合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、鈴木-宮浦カップリング反応です。これは、広く使用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応は通常、穏和な官能基許容条件下で、パラジウム触媒とホウ素試薬を使用します .
工業生産方法
この化合物の工業生産は、高収率と高純度のために最適化された、大規模な鈴木-宮浦カップリング反応を含む可能性があります。反応条件(温度、溶媒、触媒濃度など)は、効率的な生産を確保するために慎重に制御されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
反応の種類
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応により、化合物は還元型に変換される可能性があります。
置換: 求電子置換反応と求核置換反応は、芳香環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬は、適切な条件下で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学的研究の応用
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸には、いくつかの科学研究における応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗癌活性など、潜在的な生物活性を研究されています.
医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
産業: これは、新しい材料や化学プロセスの開発に使用されます。
作用機序
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子メカニズムと経路を解明するには、詳細な研究が必要です .
類似の化合物との比較
類似の化合物
- 2-(4-クロロフェニル)ピリジン-4-カルボン酸
- 6-p-トリルピリジン-4-カルボン酸
- 4-クロロフェニル酢酸
独自性
2-(4-クロロフェニル)-6-p-トリルピリジン-4-カルボン酸は、クロロフェニル基とトリル基の両方が存在することによって特徴付けられます。これにより、類似の化合物と比較して、異なる化学的および生物学的特性がもたらされる可能性があります。 その特定の構造により、分子標的との独自の相互作用が可能になります。そのため、研究開発のための貴重な化合物になります .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)pyridine-4-carboxylic acid
- 6-p-Tolylpyridine-4-carboxylic acid
- 4-Chlorophenylacetic acid
Uniqueness
2-(4-Chlorophenyl)-6-p-tolylpyridine-4-carboxylic acid is unique due to the presence of both chlorophenyl and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C19H14ClNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO2/c1-12-2-4-13(5-3-12)17-10-15(19(22)23)11-18(21-17)14-6-8-16(20)9-7-14/h2-11H,1H3,(H,22,23) |
InChIキー |
SVUNRGQVGPUSLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12044539.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044542.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12044547.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

